molecular formula C12H10INO2 B3590650 N-(2-iodophenyl)-2-methylfuran-3-carboxamide

N-(2-iodophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B3590650
M. Wt: 327.12 g/mol
InChI Key: QTLFANFMPKUKCA-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-methylfuran-3-carboxamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a furan ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-methylfuran-3-carboxamide typically involves the iodination of a phenyl ring followed by the formation of the furan ring and subsequent carboxamide formation. One common method involves the use of 2-iodoaniline as a starting material, which undergoes acetylation to form N-(2-iodophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and cyclization reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and furan ring contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-iodophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-iodophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c1-8-9(6-7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLFANFMPKUKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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